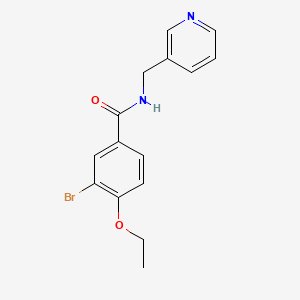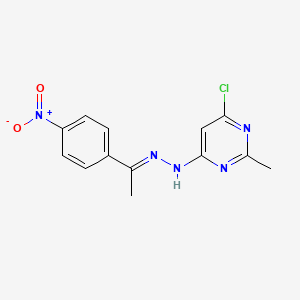
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the levels of prostaglandins and cytokines. It has also been shown to have anticonvulsant effects, which may be due to its ability to modulate the levels of GABA in the brain. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the levels of serotonin, dopamine, and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in synthesizing this compound can be time-consuming and expensive.
Orientations Futures
There are several future directions that can be explored with regard to 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further studies could be conducted to explore the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.
Méthodes De Synthèse
The synthesis of 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-acetylphenylhydrazine with 3-methoxybenzaldehyde to form 4-(4-acetylphenyl)-N-(3-methoxyphenyl) hydrazinecarbothioamide. This intermediate product is then reacted with piperazine to form the final product, 4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
4-(4-acetylphenyl)-N-(3-methoxyphenyl)-1-piperazinecarbothioamide has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
4-(4-acetylphenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(24)16-6-8-18(9-7-16)22-10-12-23(13-11-22)20(26)21-17-4-3-5-19(14-17)25-2/h3-9,14H,10-13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHWQZWHDYJZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)

![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)


![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)

